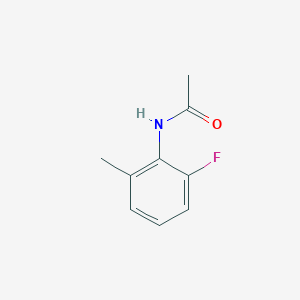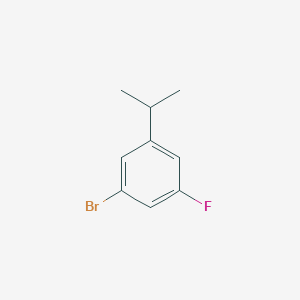
1-Bromo-3-fluoro-5-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-fluoro-5-isopropylbenzene is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and an isopropyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-5-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process. This involves the initial formation of a benzene derivative, followed by selective halogenation and alkylation steps under controlled conditions to ensure the desired substitution pattern.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-5-isopropylbenzene undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are typically performed using bromine (Br₂) and fluorine (F₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Results in the formation of corresponding hydrocarbons.
Substitution: Leads to the formation of various halogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-fluoro-5-isopropylbenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-5-isopropylbenzene exerts its effects involves its interaction with molecular targets and pathways. The presence of the bromine and fluorine atoms influences its reactivity and binding affinity, making it a valuable tool in medicinal chemistry and biological research.
Comparison with Similar Compounds
1-Bromo-2-fluorobenzene
1-Bromo-3-fluorobenzene
1-Bromo-4-fluorobenzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
112930-19-5 |
|---|---|
Molecular Formula |
C9H10BrF |
Molecular Weight |
217.08 g/mol |
IUPAC Name |
1-bromo-3-fluoro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |
InChI Key |
PYEFTJIQYSWPJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15358821.png)

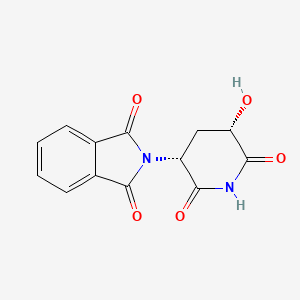

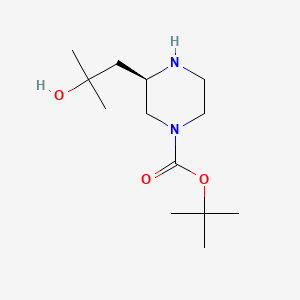


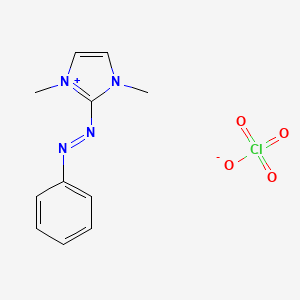
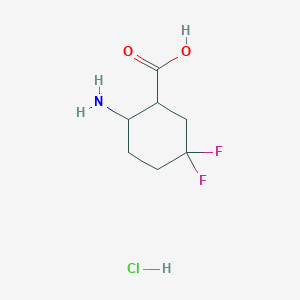
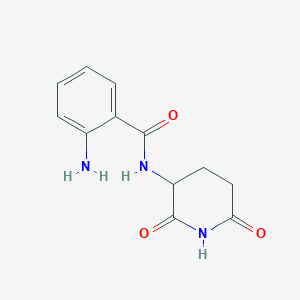
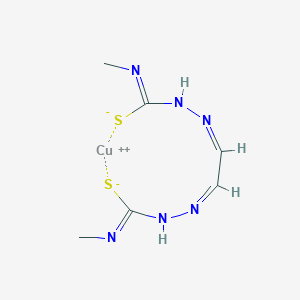
![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)
![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)
